molecular formula C8H7Cl2N B8802744 2,6-Dichloro-4-cyclopropylpyridine

2,6-Dichloro-4-cyclopropylpyridine

Cat. No.: B8802744
M. Wt: 188.05 g/mol
InChI Key: MREYJQUGBMOFEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dichloro-4-cyclopropylpyridine is a halogenated pyridine derivative characterized by chlorine substituents at the 2- and 6-positions and a cyclopropyl group at the 4-position of the pyridine ring. The cyclopropyl group may confer unique steric and electronic properties, influencing reactivity and molecular interactions.

Properties

Molecular Formula

C8H7Cl2N

Molecular Weight

188.05 g/mol

IUPAC Name

2,6-dichloro-4-cyclopropylpyridine

InChI

InChI=1S/C8H7Cl2N/c9-7-3-6(5-1-2-5)4-8(10)11-7/h3-5H,1-2H2

InChI Key

MREYJQUGBMOFEN-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=NC(=C2)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

2,6-Dichloro-4-(4-propylphenyl)pyridine (CAS 1782555-44-5)

  • Molecular Formula : C₁₄H₁₃Cl₂N
  • Molecular Weight : 266.17 g/mol
  • Key Differences: The 4-propylphenyl substituent introduces bulkier aromaticity compared to the cyclopropyl group in the target compound. Increased molecular weight (266.17 vs. ~207.07 for 2,6-Dichloro-4-cyclopropylpyridine, estimated based on formula C₈H₆Cl₂N).

6-Chloro-4-hydroxypyrimidine (CAS 4765-77-9)

  • Molecular Formula : C₄H₃ClN₂O
  • Molecular Weight : 130.53 g/mol
  • Key Differences: Pyrimidine vs. pyridine ring: Pyrimidines have two nitrogen atoms, altering electronic distribution and hydrogen-bonding capacity. Hydroxyl group at position 4 increases polarity, contrasting with the cyclopropyl group’s nonpolar character. This difference may influence solubility and reactivity in synthetic pathways .

Functional Group Variations in Related Compounds

The evidence lists additional compounds (e.g., sulfanyl, trifluoromethyl, and acetamide derivatives) that highlight broader trends:

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
This compound C₈H₆Cl₂N ~207.07 (estimated) Cyclopropyl, Cl Agrochemical intermediates
2,6-Dichloro-4-(4-propylphenyl)pyridine C₁₄H₁₃Cl₂N 266.17 Propylphenyl, Cl Pharmaceutical synthesis
6-Chloro-4-hydroxypyrimidine C₄H₃ClN₂O 130.53 Hydroxyl, Cl Lab reagents, nucleotide analogs

Research Findings and Implications

  • Electronic Properties : Chlorine atoms at the 2- and 6-positions deactivate the pyridine ring, directing electrophilic substitution to the 4-position. This contrasts with hydroxyl or sulfanyl groups, which may activate adjacent positions .
  • Synthetic Utility : The absence of polar functional groups in the target compound suggests utility in hydrophobic environments, such as lipid membrane penetration in agrochemicals.

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